molecular formula C12H14I2N2 B14502268 1,1'-Dimethyl-2,3'-bipyridin-1-ium diiodide CAS No. 63095-08-9

1,1'-Dimethyl-2,3'-bipyridin-1-ium diiodide

Cat. No.: B14502268
CAS No.: 63095-08-9
M. Wt: 440.06 g/mol
InChI Key: GLTRFLWKNVZTNE-UHFFFAOYSA-L
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Description

1,1’-Dimethyl-2,3’-bipyridin-1-ium diiodide is a bipyridinium salt, a class of compounds known for their electrochemical properties. These compounds are often used in various fields such as chemistry, biology, and materials science due to their ability to undergo reversible redox reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Dimethyl-2,3’-bipyridin-1-ium diiodide can be synthesized through a quaternization reaction. This involves the reaction of 2,3’-bipyridine with methyl iodide in an appropriate solvent such as acetonitrile. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of bipyridinium salts often involves similar quaternization reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

1,1’-Dimethyl-2,3’-bipyridin-1-ium diiodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation and Reduction: Common reagents include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.

Major Products

Mechanism of Action

The mechanism of action of 1,1’-Dimethyl-2,3’-bipyridin-1-ium diiodide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it useful in various applications that require electron transfer. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating redox processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Dimethyl-2,3’-bipyridin-1-ium diiodide is unique due to its specific redox properties and the position of the nitrogen atoms, which influence its reactivity and applications. Its ability to undergo reversible redox reactions makes it particularly valuable in electrochemical studies and applications .

Properties

CAS No.

63095-08-9

Molecular Formula

C12H14I2N2

Molecular Weight

440.06 g/mol

IUPAC Name

1-methyl-2-(1-methylpyridin-1-ium-3-yl)pyridin-1-ium;diiodide

InChI

InChI=1S/C12H14N2.2HI/c1-13-8-5-6-11(10-13)12-7-3-4-9-14(12)2;;/h3-10H,1-2H3;2*1H/q+2;;/p-2

InChI Key

GLTRFLWKNVZTNE-UHFFFAOYSA-L

Canonical SMILES

C[N+]1=CC=CC(=C1)C2=CC=CC=[N+]2C.[I-].[I-]

Origin of Product

United States

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